异丙氧基-3-(三氟甲基)苯胺

描述

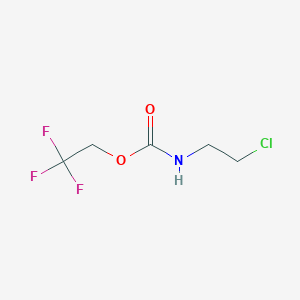

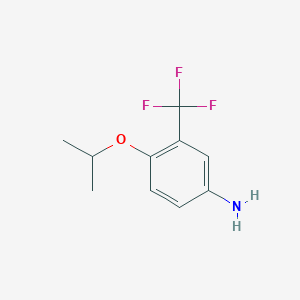

4-Isopropoxy-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C10H12F3NO . It is used as a synthetic building block . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular weight of 4-Isopropoxy-3-(trifluoromethyl)aniline is approximately 219.204 Da . The exact structure can be found in chemical databases like ChemSpider .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isopropoxy-3-(trifluoromethyl)aniline can be found in various chemical databases. For example, the molecular formula is C10H12F3NO, and the average mass is 219.204 Da .科学研究应用

Chemical Synthesis and Reactions

4-Isopropoxy-3-(trifluoromethyl)aniline serves as a precursor or intermediate in synthetic chemistry, facilitating the introduction of functional groups and the construction of complex molecules. For example, the compound has been involved in reactions that enable the formation of hydroxy groups at specific positions on aromatic rings or the N-iodophenylation of N-arylamides. These reactions are critical for developing pharmaceuticals and agrochemicals, showcasing the compound's versatility in facilitating diverse chemical transformations (Itoh et al., 2002).

Materials Science and Corrosion Inhibition

In materials science, 4-Isopropoxy-3-(trifluoromethyl)aniline is a building block for creating novel materials with specific properties, such as corrosion inhibitors for metals. Its derivatives have demonstrated significant efficacy in preventing corrosion, particularly in acidic environments. This application is vital for industries like construction and automotive, where material longevity and durability are crucial (Daoud et al., 2014).

Polymer Science and Dye Removal

The compound also finds applications in polymer science, where it is used to synthesize polymers with enhanced properties. For instance, starch/polyaniline nanocomposites, synthesized through chemical oxidative polymerization, have shown remarkable efficiency in removing reactive dyes from synthetic effluent, addressing significant environmental concerns related to industrial dye waste (Janaki et al., 2012).

Electromagnetic Absorption and Nano-Composites

Moreover, 4-Isopropoxy-3-(trifluoromethyl)aniline derivatives have been explored for their electromagnetic absorption properties when incorporated into graphene-polyaniline-Fe3O4 nanocomposites. These materials demonstrate potential for applications in electromagnetic interference shielding, showcasing the compound's role in developing new materials for advanced technological applications (Liu et al., 2014).

Energy Conversion

In the field of energy conversion, specifically in dye-sensitized solar cells, polyaniline/graphitic carbon nitride (PANI/g-C3N4) nanocomposites have been developed. These materials serve as counter electrodes, significantly enhancing the solar cells' power conversion efficiency. This application underscores the compound's contribution to renewable energy technologies, promising a sustainable energy future (Afshari et al., 2018).

安全和危害

The safety data sheet for similar compounds like 4-Nitro-3-(trifluoromethyl)aniline suggests that they are harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

属性

IUPAC Name |

4-propan-2-yloxy-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-6(2)15-9-4-3-7(14)5-8(9)10(11,12)13/h3-6H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZVIBGPQPZUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-3-(trifluoromethyl)aniline | |

CAS RN |

70338-45-3 | |

| Record name | 4-isopropoxy-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-difluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2728342.png)

![2-(3-Chlorophenyl)-4-[(4-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2728343.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2728344.png)

![Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide](/img/structure/B2728348.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2728355.png)

![N-(2,4-dichlorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2728358.png)

![Methyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate](/img/structure/B2728359.png)

![3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2728363.png)